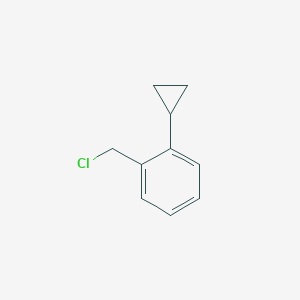
1-(Chloromethyl)-2-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-cyclopropylbenzene is an organic compound characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-cyclopropylbenzene typically involves the chloromethylation of 2-cyclopropylbenzene. This process can be achieved using the Blanc chloromethylation reaction, which employs formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions are generally acidic, and the temperature is maintained to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts, such as benzyl trimethyl ammonium chloride, can enhance the efficiency of the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can produce a variety of functionalized benzene derivatives.
- Oxidation can lead to the formation of benzyl alcohol or benzoic acid derivatives.
- Reduction typically yields methyl-substituted benzene compounds.
Scientific Research Applications
1-(Chloromethyl)-2-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-cyclopropylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting its interaction with molecular targets and pathways .
Comparison with Similar Compounds
1-(Chloromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(Chloromethyl)-2-ethylbenzene: Contains an ethyl group in place of the cyclopropyl group.
1-(Chloromethyl)-2-isopropylbenzene: Features an isopropyl group instead of a cyclopropyl group.
Uniqueness: 1-(Chloromethyl)-2-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-(chloromethyl)-2-cyclopropylbenzene |
InChI |
InChI=1S/C10H11Cl/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 |
InChI Key |
NWBIHIGKQFIVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


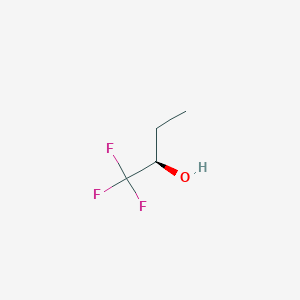

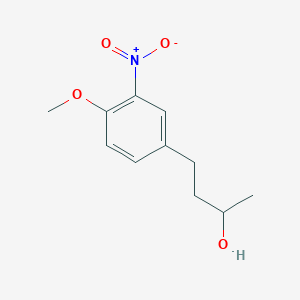

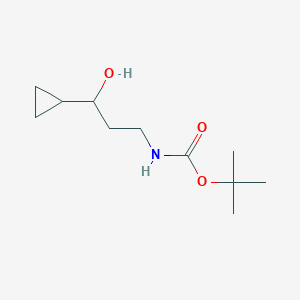
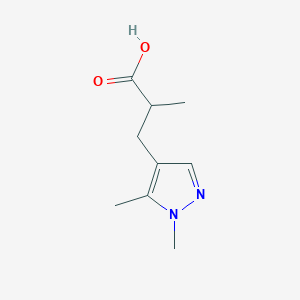

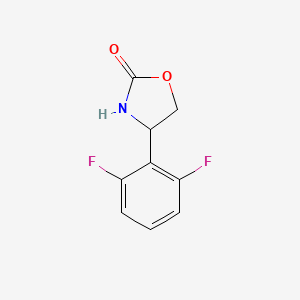
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

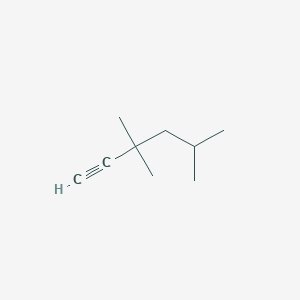
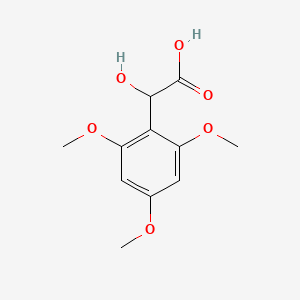
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
